molecular formula C9H7Cl2N3 B1438731 1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine CAS No. 14044-29-2

1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine

Cat. No.: B1438731
CAS No.: 14044-29-2
M. Wt: 228.07 g/mol
InChI Key: DFASVFRYOKAYQB-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine is a chemical compound characterized by the presence of a pyrazole ring substituted with a 2,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine typically involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent, followed by purification through recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods can include the use of microreactors to control reaction parameters such as temperature and residence time more precisely .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In the case of its antileishmanial and antimalarial activities, the compound is believed to inhibit key enzymes involved in the metabolic pathways of the parasites. This inhibition disrupts the normal functioning of the parasites, leading to their death .

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its diverse range of applications and its potential as a pharmacophore for the development of new therapeutic agents.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3/c10-6-1-2-9(8(11)3-6)14-5-7(12)4-13-14/h1-5H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFASVFRYOKAYQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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